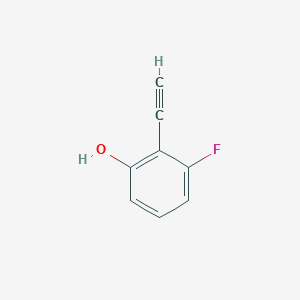
2-Ethynyl-3-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynyl-3-fluorophenol is an organic compound characterized by the presence of an ethynyl group and a fluorine atom attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
2-Ethynyl-3-fluorophenol can be synthesized through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method typically involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst and a base.
Another method involves the preparation of 3-fluorophenol, which can be achieved through a fluoro-substitution reaction using m-aminophenol as a raw material . The ethynyl group can then be introduced through further functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Ethynyl-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2-Ethynyl-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
作用机制
The mechanism of action of 2-ethynyl-3-fluorophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ethynyl group can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2-Fluorophenol: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Fluorophenol: Similar structure but without the ethynyl group, leading to variations in chemical behavior.
Uniqueness
2-Ethynyl-3-fluorophenol is unique due to the presence of both the ethynyl and fluorine substituents on the phenol ring. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and industrial applications.
属性
CAS 编号 |
1121583-53-6 |
|---|---|
分子式 |
C8H5FO |
分子量 |
136.12 g/mol |
IUPAC 名称 |
2-ethynyl-3-fluorophenol |
InChI |
InChI=1S/C8H5FO/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5,10H |
InChI 键 |
HTSPCDZRHADOMP-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C=CC=C1F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


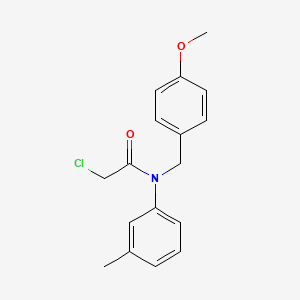
![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)
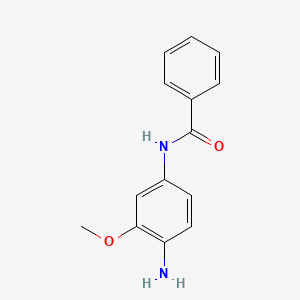
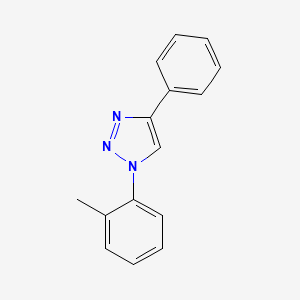
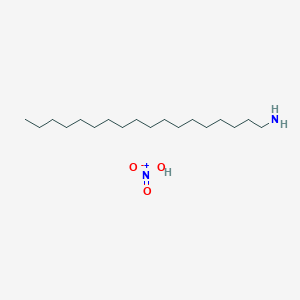
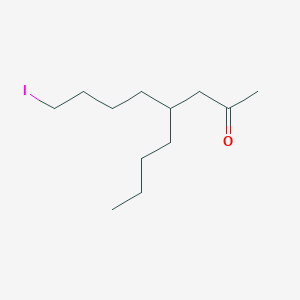
![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)
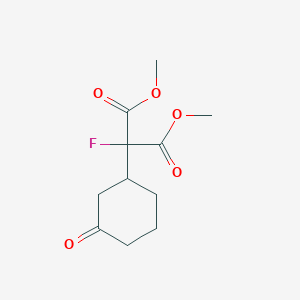
![Methyl 2-{[(pyridin-2-yl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14137730.png)
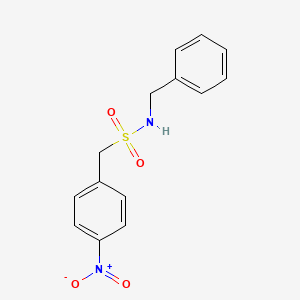
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)
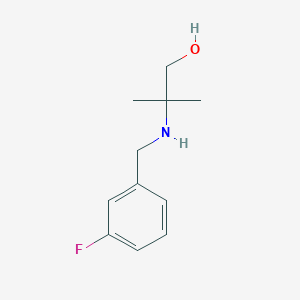
![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
